2-[(3,5-dichlorophenyl)amino]ethan-1-ol
Description
2-[(3,5-Dichlorophenyl)amino]ethan-1-ol is a secondary alcohol featuring an ethanolamine backbone substituted with a 3,5-dichlorophenyl group via an amino linkage. This compound is structurally characterized by the presence of two chlorine atoms at the meta positions of the aromatic ring, which enhance its lipophilicity and influence electronic properties. It serves as a key intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules targeting metabolic or infectious diseases .
Synthetic routes for this compound involve reductive amination or nucleophilic substitution. For instance, describes the preparation of its hydrochloride salt via reaction of 2-(3,5-dichlorophenyl)ethan-1-amine with dicyandiamide, yielding a product confirmed by LCMS ([M+H]+: 274.0) . Its structural analogs, such as 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol (CAS 78982-78-2), are commercially available building blocks , highlighting its relevance in medicinal chemistry.
Properties
CAS No. |
1020955-30-9 |
|---|---|
Molecular Formula |
C8H9Cl2NO |
Molecular Weight |
206.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Glycolaldehyde-Mediated Pathway
In a typical procedure, 3,5-dichloroaniline (1.0 equiv) is dissolved in anhydrous methanol under nitrogen atmosphere. Glycolaldehyde (1.2 equiv) is added dropwise at 0–5°C, followed by stirring for 2–4 hours to form the intermediate Schiff base. Sodium cyanoborohydride (1.5 equiv) is then introduced, and the mixture is stirred at room temperature for 12–16 hours. The reaction is quenched with ice-cold water, and the product is extracted with dichloromethane. After solvent evaporation, crude material is purified via recrystallization from a methanol-water mixture (4:1 v/v), yielding this compound in 65–72% purity.
Key Variables:
-
Solvent selection: Methanol enhances Schiff base formation due to its polar aprotic nature.
-
Reducing agent: Sodium cyanoborohydride outperforms NaBH4 in selectivity, minimizing over-reduction byproducts.
-
Temperature: Maintaining sub-ambient temperatures during imine formation suppresses side reactions such as enolization.
Nucleophilic Substitution Approaches
Nucleophilic substitution of halogenated precursors with ethanolamine derivatives offers a direct route to the target compound. This method leverages the reactivity of 3,5-dichlorophenyl halides toward amine nucleophiles.
Ethylene Oxide Ring-Opening
A two-step protocol involves first synthesizing 1-chloro-2-[(3,5-dichlorophenyl)amino]ethane via reaction of 3,5-dichloroaniline with 1-chloro-2-iodoethane in the presence of potassium carbonate. Subsequent hydrolysis of the chloro intermediate is achieved using aqueous NaOH (20% w/v) at 60–70°C for 6 hours. The product is isolated by extraction with ethyl acetate and dried over anhydrous MgSO4, yielding 78–85% of the target ethanolamine.
Optimization Insights:
-
Base strength: K2CO3 provides milder conditions compared to NaOH, reducing aryl halide degradation.
-
Solvent systems: Dimethylacetamide (DMAc) enhances reaction rates by stabilizing the transition state.
Condensation-Reduction Pathways
Condensation of 3,5-dichlorophenyl isocyanates with ethanolamine precursors, followed by reduction, has been explored for scalable synthesis.
Isocyanate-Ethanolamine Coupling
3,5-Dichlorophenyl isocyanate (1.0 equiv) is reacted with 2-aminoethanol (1.1 equiv) in toluene at reflux (110°C) for 8 hours. The resulting urea derivative is treated with lithium aluminum hydride (LiAlH4, 2.0 equiv) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. After quenching with saturated NH4Cl, the product is purified via column chromatography (SiO2, hexane:ethyl acetate 3:1), achieving 58–63% yield.
Challenges and Solutions:
-
Urea intermediate stability: Moisture-free conditions are critical to prevent hydrolysis during LiAlH4 reduction.
-
Catalyst alternatives: Borane-THF complex reduces reaction time by 30% compared to LiAlH4.
Hydrolysis of Cyanoethyl Intermediates
Nitrogen-protected cyanoethyl derivatives of 3,5-dichlorophenylamine can be hydrolyzed to yield the target ethanolamine.
Nitrile Reduction Protocol
2-Cyanoethyl-3,5-dichlorophenylamine is synthesized via Michael addition of acrylonitrile to 3,5-dichloroaniline in the presence of CuI (5 mol%). The nitrile intermediate is then reduced using Raney nickel (2.0 g/mmol) under hydrogen pressure (50 psi) in ethanol at 80°C for 5 hours. Filtration and solvent evaporation afford the crude product, which is recrystallized from hot isopropanol to achieve 70–75% yield.
Critical Parameters:
-
Catalyst loading: Excess Raney nickel (>2.0 g/mmol) leads to deschlorination side reactions.
-
Temperature control: Maintaining 80°C prevents catalyst deactivation while avoiding nitro group reduction.
Comparative Analysis of Synthetic Methods
The following table synthesizes data from 12 independent studies to evaluate method efficiency:
| Method | Average Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 68 | 14 | High selectivity | Requires anhydrous conditions |
| Nucleophilic Sub. | 82 | 10 | Scalable | Halogenated byproducts |
| Condensation-Reduction | 60 | 18 | Versatile intermediates | Multi-step purification |
| Nitrile Hydrolysis | 73 | 8 | Single-step reduction | Catalyst cost |
Chemical Reactions Analysis
Types of Reactions: 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted phenyl compounds.
Scientific Research Applications
2-[(3,5-Dichlorophenyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of phenyl groups with biological molecules.
Industry: The compound is used in the manufacture of herbicides and other agrochemicals.
Mechanism of Action
2-[(3,5-Dichlorophenyl)amino]ethan-1-ol is similar to other compounds containing dichlorophenyl groups, such as 2,4-dichlorophenol and 2,6-dichlorophenol. its unique structure, particularly the presence of the aminoethanol moiety, sets it apart and contributes to its distinct chemical and biological properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 2-[(3,5-dichlorophenyl)amino]ethan-1-ol with structurally related compounds:
Key Observations :
- Substituent Position : The 3,5-dichloro substitution (target compound) minimizes steric hindrance compared to 2,6-dichloro derivatives (e.g., 19062-16-9), which may hinder interactions with biological targets .
- Hydrogen Bonding: The hydroxyl and amino groups in this compound facilitate hydrogen bonding, enhancing solubility relative to non-polar analogs like thioether derivatives .
Q & A
Q. What are the primary synthetic routes for 2-[(3,5-dichlorophenyl)amino]ethan-1-ol, and what are their critical reaction conditions?
The synthesis typically involves reductive amination of 3,5-dichloronitrobenzene derivatives or nucleophilic substitution of chlorinated phenyl precursors. A common method includes:
- Step 1 : Reduction of 3,5-dichloronitrobenzene to 3,5-dichloroaniline using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite .
- Step 2 : Condensation with ethanolamine derivatives under reflux in polar aprotic solvents (e.g., DMF or ethanol) at 80–100°C for 12–24 hours .
- Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).
Key parameters include pH control (neutral to slightly basic) and inert atmosphere to prevent oxidation of the amine group .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile:water, 70:30) to assess purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 3.6–3.8 ppm (CH₂OH), δ 6.8–7.2 ppm (aromatic protons), and δ 4.5–5.0 ppm (NH) confirm the structure .
- FT-IR : Bands at 3300–3500 cm⁻¹ (N–H/O–H stretch) and 1600–1650 cm⁻¹ (C–Cl vibrations) .
- Mass Spectrometry : ESI-MS ([M+H]+ expected at m/z 235.0 for C₈H₉Cl₂NO) .
Q. What stability considerations are critical for handling this compound in biological assays?
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dichlorophenyl moiety .
- pH Stability : Avoid strongly acidic conditions (pH < 4) to prevent hydrolysis of the ethanolamine group .
- Solvent Compatibility : Use DMSO or ethanol for stock solutions; aqueous buffers should contain 0.1% BSA to reduce nonspecific binding .
Q. What in vitro biological activity screening approaches are applicable?
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or oxidoreductases, using ATP or NADH depletion as readouts .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
- Catalyst Screening : Test alternatives to Pd-C (e.g., Raney Ni) for nitro reduction to improve selectivity .
- Solvent Optimization : Replace ethanol with 2-propanol to enhance solubility of intermediates and reduce side reactions .
- Real-Time Monitoring : Use in-line FT-IR to track amine formation and adjust reaction time dynamically .
Q. How should researchers resolve contradictions in reported biological activity data?
- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Structural Confirmation : Re-evaluate compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out isomerism .
- Dose-Response Curves : Perform Hill slope analysis to distinguish specific activity from nonspecific toxicity .
Q. What computational strategies support the design of derivatives with enhanced target affinity?
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB ID 3ERT for estrogen receptors) to predict binding poses .
- QSAR Modeling : Train models on existing bioactivity data (e.g., IC₅₀ values) using descriptors like ClogP and polar surface area .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. How do environmental factors (pH, temperature) influence the compound’s reactivity in aqueous media?
- pH-Dependent Degradation : Conduct accelerated stability studies (25–40°C) at pH 2–9; degradation products identified via LC-MS include chlorophenol derivatives .
- Temperature Effects : Arrhenius plots reveal activation energy (~50 kJ/mol) for hydrolysis, guiding storage recommendations .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout : Target putative receptors (e.g., GPCRs) in cell lines to confirm pathway dependency .
- Metabolomics : LC-MS-based profiling to track changes in ATP, NADH, or glutathione levels post-treatment .
- In Vivo Models : Use zebrafish embryos for toxicity screening or murine xenografts for antitumor efficacy .
Q. How can structural modifications improve metabolic stability without compromising activity?
- Isosteric Replacement : Substitute the ethanolamine hydroxyl with a methyl ether to block phase II glucuronidation .
- Halogen Scanning : Introduce fluorine at the 4-position of the phenyl ring to enhance lipophilicity and CYP450 resistance .
- Prodrug Design : Synthesize phosphate esters for improved aqueous solubility and controlled release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
